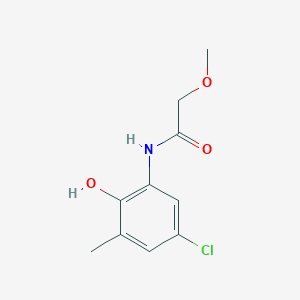
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, also known as CHMA or Lidocaine N-Oxide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a derivative of Lidocaine, a local anesthetic drug that has been widely used in medical practice for many years. However, CHMA has been found to have unique properties that make it a promising candidate for various medical applications.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is similar to that of Lidocaine. It works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This makes it an effective local anesthetic that can be used to numb a specific area of the body.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects that make it a promising candidate for various medical applications. It has been shown to have anti-inflammatory properties, which makes it useful for treating conditions such as arthritis and other inflammatory disorders. This compound has also been found to have antioxidant properties, which can help reduce oxidative stress in the body.
实验室实验的优点和局限性
One of the main advantages of using N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide in lab experiments is its stability. Unlike Lidocaine, which is prone to degradation, this compound is a stable compound that can be stored for long periods without losing its potency. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide. One area of research is the development of new prodrugs based on this compound that can be used for different medical applications. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of this compound, which could lead to the development of new treatments for various diseases. Additionally, research could be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique properties make it a promising candidate for various medical applications, and research on this compound is ongoing to explore its full potential.
合成方法
The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide can be achieved through a multi-step reaction process that involves the reaction of Lidocaine with various reagents. One of the most commonly used methods for synthesizing this compound is the oxidation of Lidocaine using sodium hypochlorite. This process involves the addition of sodium hypochlorite to a solution of Lidocaine in acetic acid, followed by the addition of sodium hydroxide to the resulting mixture. The product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide has been the subject of numerous scientific studies due to its potential applications in various fields of medicine. One of the most significant applications of this compound is its use as a prodrug for Lidocaine. Prodrugs are compounds that are inactive in their original form but are metabolized in the body to produce an active drug. This compound is converted to Lidocaine in the body, which makes it an effective local anesthetic.
属性
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)4-8(10(6)14)12-9(13)5-15-2/h3-4,14H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUJGCZHUGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


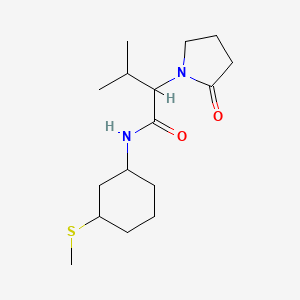
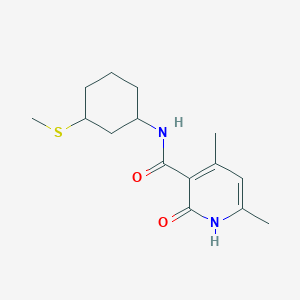
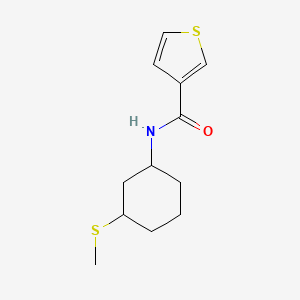
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)
![4-Fluoro-3-[(3-phenyl-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B7594155.png)
![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)

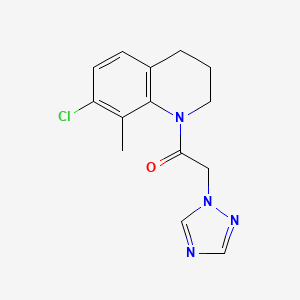
![1-(2,6-dimethylpiperidin-1-yl)-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7594200.png)
![1-(2-Tert-butylsulfinylethyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7594206.png)
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)